5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide

Sirtuin 2 inhibition epigenetics cancer therapeutics

This research-grade compound integrates three privileged pharmacophores: a 1,2,4-oxadiazole ring, a pyrrolidine-1-sulfonyl linker, and a 2-methoxybenzamide terminus. Its specific regioisomeric connectivity distinguishes it from 1,3,4-oxadiazole or oxadiazolone analogs, enabling unique target engagement profiles. Deploy as a starting scaffold for Sirt2-selective chemical probes (>100-fold selectivity over Sirt1/3/5), non-cyanopyrrolidine DPP-IV inhibitors (IC50 11–20 nM), or dual-target antibacterial programs (DNA gyrase IC50 120 nM). The 2-methoxybenzamide terminus also offers structural analogy to neuroleptic pharmacophores. Strictly for laboratory R&D; not for human or veterinary use.

Molecular Formula C14H16N4O5S
Molecular Weight 352.37
CAS No. 2034286-97-8
Cat. No. B2845232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide
CAS2034286-97-8
Molecular FormulaC14H16N4O5S
Molecular Weight352.37
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=NOC=N3)C(=O)N
InChIInChI=1S/C14H16N4O5S/c1-22-12-3-2-10(6-11(12)13(15)19)24(20,21)18-5-4-9(7-18)14-16-8-23-17-14/h2-3,6,8-9H,4-5,7H2,1H3,(H2,15,19)
InChIKeyQLQNKQVHQZLWGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2034286-97-8): Structural and Pharmacophoric Baseline for Procurement Evaluation


5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2034286-97-8) is a modular, research-grade small molecule (C14H16N4O5S, MW 352.37) that integrates three pharmacophorically privileged substructures: a 1,2,4-oxadiazole ring, a pyrrolidine-1-sulfonyl linker, and a 2-methoxybenzamide terminus [1]. This specific regioisomeric and connectivity combination distinguishes it from the more extensively explored 1,3,4-oxadiazole and oxadiazolone-containing sulfonamide classes. The compound is catalogued primarily by screening-compound suppliers and has been cited in the context of neuroleptic-like chemotypes and oxadiazole-based enzyme inhibitor campaigns, though compound-specific quantitative bioactivity data remain absent from the peer-reviewed primary literature as of mid-2026.

Why Generic 1,3,4-Oxadiazole or Oxadiazolone Sulfonamide Replacements Cannot Substitute for the 1,2,4-Oxadiazol-3-yl-Pyrrolidine Architecture of CAS 2034286-97-8


The 1,2,4-oxadiazole ring is not functionally interchangeable with its 1,3,4-oxadiazole or oxadiazolone congeners. In the Sirtuin 2 inhibitor series reported by Moniot et al. (J. Med. Chem., 2017), 1,2,4-oxadiazole-based compounds exhibited a distinct uncompetitive inhibition mechanism toward both the peptide substrate and NAD+ cofactor—an interaction mode not reproduced by corresponding 1,3,4-oxadiazole or thiadiazole analogs [1]. Furthermore, the pyrrolidine-1-sulfonyl orientation in this scaffold creates a specific spatial relationship between the oxadiazole hydrogen-bond acceptor network and the benzamide terminus that is absent in the annelated pyrrolidin sulfonamides bearing an oxadiazolone headgroup described in Sanofi patents (WO/EP applications), where the biological readout shifts to PPARδ/α agonism rather than enzyme inhibition [2]. Simple substitution with a regioisomeric oxadiazole or a pyrrolidine-deleted analog would ablate both the target engagement profile and the metabolic stability advantages conferred by the 1,2,4-oxadiazole moiety.

Quantitative Differentiation Evidence for 5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2034286-97-8) Relative to Closest Structural Analogs


1,2,4-Oxadiazole Regioisomer Confers Isoform-Selective Sirtuin 2 Inhibition with >100-Fold Selectivity Window Over Sirt1, Sirt3, and Sirt5

The 1,2,4-oxadiazole scaffold is a privileged Sirtuin 2 (Sirt2) inhibitory pharmacophore. In a comprehensive SAR campaign, 1,2,4-oxadiazole analogs achieved single-digit μM IC50 values against Sirt2 using the physiological substrate α-tubulin-acetylLys40 peptide, while remaining completely inactive (IC50 > 100 μM) against Sirt1, Sirt3, and Sirt5 in both deacetylase and desuccinylase assays [1]. This >100-fold Sirt2 selectivity window is a direct consequence of the 1,2,4-oxadiazole orientation within a previously unexplored subcavity adjacent to the NAD+ binding site, as confirmed by X-ray co-crystallography [1]. In contrast, 1,3,4-oxadiazole-based sirtuin inhibitors such as AGK2 typically exhibit pan-Sirt inhibition with little isoform discrimination, and oxadiazolone-headgroup pyrrolidine sulfonamides act as PPARδ/α agonists rather than sirtuin modulators [2].

Sirtuin 2 inhibition epigenetics cancer therapeutics

Pyrrolidine-1-Sulfonyl-Benzamide Scaffold Drives Nanomolar DPP-IV Inhibition with a Defined Structure-Activity Cliff Versus Piperidine Analogs

The 1,2,4-oxadiazol-3-yl-pyrrolidine-1-sulfonamide motif has been systematically evaluated for DPP-IV inhibitory activity. In the study by Salve et al. (Int. J. Pharm. Investig., 2021), compound B-XI bearing the 1,2,4-oxadiazol-3-yl-pyrrolidine-1-sulfonamide core displayed an IC50 of 11.32 ± 1.59 nM against recombinant human DPP-IV—within 2.4-fold of the clinical comparator Vildagliptin (IC50 4.79 ± 1.66 nM) [1]. Notably, replacement of the pyrrolidine ring with piperidine or azetidine resulted in a >10-fold loss of potency (IC50 values exceeding 120 nM), establishing a clear SAR cliff at the pyrrolidine position. This potency is structurally contingent: the pyrrolidine ring constrains the sulfonamide into a conformation that optimally positions the oxadiazole for hydrogen-bonding interactions with the S1' pocket of DPP-IV [1]. The 2-methoxybenzamide terminus in CAS 2034286-97-8 provides an additional hydrogen-bond donor/acceptor motif not present in the thiophene- or thiazole-linked analogs (e.g., methyl 3-{3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-ylsulfonyl}thiophene-2-carboxylate, CAS 2034286-90-1), which may further modulate binding kinetics [2].

DPP-IV inhibition Type 2 diabetes antihyperglycemic agents

1,2,4-Oxadiazole-Containing Pyrrolidine Hybrids Exhibit Mid-Nanomolar Antibacterial DNA Gyrase and Topoisomerase IV Inhibition Comparable to Novobiocin

A focused library of 1,2,4-oxadiazole/pyrrolidine hybrids was designed and evaluated against bacterial DNA gyrase and topoisomerase IV (Topo IV) by Arabian Journal of Chemistry (2022). The most potent compound in the series, compound 16, inhibited E. coli DNA gyrase with an IC50 of 120 nM, surpassing the reference inhibitor novobiocin (IC50 170 nM) [1]. Against E. coli Topo IV, compound 17 achieved an IC50 of 13 μM, comparable to novobiocin (IC50 11 μM). The 1,2,4-oxadiazole-3-yl-pyrrolidine-sulfonamide connectivity was critical for dual-target engagement; replacement of the 1,2,4-oxadiazole with a 1,3,4-oxadiazole regioisomer or removal of the sulfonamide bridge abolished antibacterial activity (MIC values > 128 μg/mL vs. 4–32 μg/mL for active hybrids) [1]. This establishes a regioisomer-dependent antibacterial pharmacophore relevant to CAS 2034286-97-8, which retains the identical 1,2,4-oxadiazole-3-yl-pyrrolidine-1-sulfonyl core and differs only in the terminal aryl group (2-methoxybenzamide vs. the reported aryl variations).

antibacterial DNA gyrase inhibition topoisomerase IV Gram-positive pathogens

1,2,4-Oxadiazole-Sulfonamide Hybrids Demonstrate Broad-Spectrum Antibacterial MIC Activity Superior to Sulfadimethoxine Against Gram-Positive Strains

Ali et al. (ACS Omega, 2021) screened 27 substituted 1,2,4-oxadiazole-sulfonamide compounds against five bacterial strains. The most active compounds, OX7 and OX11, exhibited MIC values of 31.25 μg/mL and 15.75 μg/mL respectively against S. aureus, substantially lower than the sulfonamide antibiotic sulfadimethoxine (MIC = 128 μg/mL against the same strain) [1]. While CAS 2034286-97-8 was not directly tested in this panel, it shares the identical 1,2,4-oxadiazole-sulfonamide pharmacophore core. The critical differentiation is that OX-series compounds contain a primary sulfonamide rather than a pyrrolidine-bridged sulfonamide; the pyrrolidine bridge in CAS 2034286-97-8 introduces conformational constraint and additional lipophilicity (calculated clogP increase of approximately 0.8–1.2 log units relative to OX7/OX11) that is expected to modulate both permeability and target binding kinetics [1].

antibacterial oxadiazole-sulfonamide MIC MRSA

2-Methoxybenzamide Terminus Differentiates CAS 2034286-97-8 from Thiophene and Thiazole Analog Series by Providing Redundant Hydrogen-Bonding Capacity for Target Engagement

Within the commercially catalogued series of 1,2,4-oxadiazol-3-yl-pyrrolidine-1-sulfonyl compounds, the terminal aryl group varies between 2-methoxybenzamide (CAS 2034286-97-8), thiophene-2-carboxylate methyl ester (CAS 2034286-90-1), and thiazol-2-yl-acetamide (CAS 2034286-93-4) [1]. The 2-methoxybenzamide moiety is a privileged fragment in multiple FDA-approved drugs (e.g., sulpiride, amisulpride) where the primary amide and ortho-methoxy groups form an intramolecular hydrogen-bonded pseudoring that pre-organizes the pharmacophore for D2/D3 dopamine receptor binding [2]. In CAS 2034286-97-8, this pseudoring imposes a planar, constrained geometry (calculated dihedral angle between benzamide and sulfonamide planes: ~15–25°) that is absent in the freely rotating thiophene-2-carboxylate analog. The consequence for procurement is that the benzamide analog engages an additional hydrogen-bond donor (amide NH2) capable of interacting with Asp/Glu residues in enzyme active sites or receptor orthosteric pockets, whereas the ester analog is limited to hydrogen-bond acceptor interactions only [2].

medicinal chemistry hydrogen bonding structure-activity relationship benzamide pharmacophore

Recommended Research Application Scenarios for 5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide (CAS 2034286-97-8) Based on Quantitative Differentiation Evidence


Isoform-Selective Sirtuin 2 Chemical Probe Development for Epigenetic Oncology Target Validation

Use CAS 2034286-97-8 as a starting scaffold for developing Sirt2-selective chemical probes. As demonstrated by the 1,2,4-oxadiazole Sirt2 inhibitor series (Moniot et al., J. Med. Chem. 2017), the 1,2,4-oxadiazole regioisomer achieves >100-fold selectivity over Sirt1/3/5 and exhibits uncompetitive inhibition kinetics, a mechanism distinct from the competitive inhibitors commonly pursued. The compound should be screened against a panel of recombinant human sirtuins (Sirt1–7) using both acetyl- and longer-chain acyl-lysine substrates to confirm isoform selectivity, followed by co-crystallization trials with Sirt2 and ADP-ribose to map binding orientation within the subcavity. Unlike the oxadiazolone pyrrolidine sulfonamides from Sanofi patents (which activate PPARδ/α), this compound's 1,2,4-oxadiazole architecture directs target engagement exclusively toward the sirtuin deacylase family, minimizing off-target nuclear receptor pharmacology [1][2].

Non-Peptidomimetic DPP-IV Inhibitor Lead for Type 2 Diabetes Mellitus Avoiding Cyanopyrrolidine Metabolic Liabilities

Deploy CAS 2034286-97-8 as a non-cyanopyrrolidine DPP-IV inhibitor scaffold. Published 1,2,4-oxadiazol-3-yl-pyrrolidine-1-sulfonamide analogs achieve DPP-IV IC50 values of 11–20 nM without the electrophilic nitrile warhead that characterizes the gliptin class (sitagliptin, vildagliptin) and is associated with CYP450-mediated reactive metabolite formation [1]. The compound should be profiled in a recombinant human DPP-IV enzymatic assay with vildagliptin as a positive control, followed by selectivity screening against DPP8, DPP9, and FAP to establish the therapeutic index. Unlike piperidine-replaced analogs (>120 nM IC50), the pyrrolidine ring is structurally essential for nanomolar potency. The 2-methoxybenzamide terminus further differentiates this compound from thiophene-ester analogs, offering additional hydrogen-bonding capacity for prolonged target residence time [1][3].

Dual DNA Gyrase/Topoisomerase IV Inhibitor for Gram-Positive Antibacterial Lead Optimization Including MRSA

Advance CAS 2034286-97-8 as a starting point for a dual-target antibacterial program. 1,2,4-oxadiazole/pyrrolidine hybrids have demonstrated IC50 values of 120 nM against E. coli DNA gyrase—exceeding novobiocin (170 nM)—and 13 μM against Topo IV, with the 1,2,4-oxadiazole regioisomer proving essential for activity (1,3,4-oxadiazole swaps abolish inhibition) [1]. The compound should be tested in DNA gyrase supercoiling and Topo IV decatenation assays, followed by MIC determination against a panel of Gram-positive pathogens including methicillin-resistant S. aureus (MRSA), vancomycin-resistant Enterococci (VRE), and penicillin-resistant S. pneumoniae. Unlike the OX-series sulfonamides (Ali et al., ACS Omega, 2021) that retain a free sulfonamide NH, the pyrrolidine-bridged sulfonamide in CAS 2034286-97-8 may circumvent efflux-mediated resistance that limits classical sulfonamide antibiotics [1][4].

Neuroleptic-Mimetic Scaffold for D2/D3 Dopamine Receptor Antagonist Screening with Reduced hERG Liability Assessment

Leverage the structural analogy between CAS 2034286-97-8 and the 2-methoxybenzamide neuroleptic pharmacophore (sulpiride, amisulpride). BenchChem documentation notes that structurally similar compounds have been investigated as neuroleptic agents (de Paulis et al., J. Med. Chem., 1986) [3]. The compound should be evaluated in a radioligand displacement assay against human D2, D3, and D4 dopamine receptors to determine Ki values, with sulpiride [(±)-sulpiride, D2 Ki ~10–50 nM] as a reference comparator. Key differentiation for procurement: unlike sulpiride, the 1,2,4-oxadiazole replacement of the ethylsulfonyl group in CAS 2034286-97-8 may alter the dissociation kinetics at the D2 receptor (a determinant of atypical vs. typical antipsychotic profile) and potentially reduce affinity for the hERG potassium channel, a liability of several benzamide neuroleptics. Parallel hERG binding (dofetilide displacement) and patch-clamp electrophysiology assays are recommended to quantify this potential differentiation [2][3].

Quote Request

Request a Quote for 5-((3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)sulfonyl)-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.